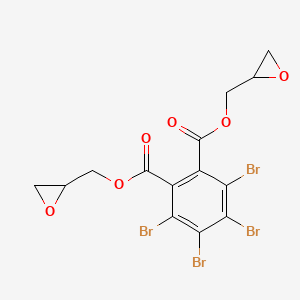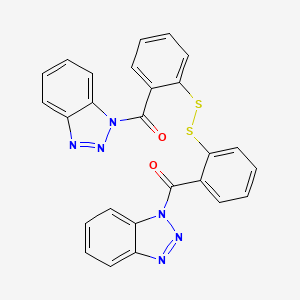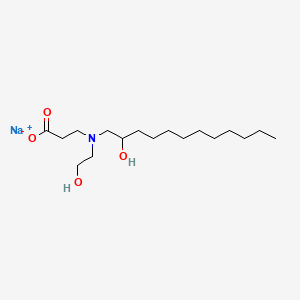![molecular formula C22H32Cl4N6O2Zn B12685162 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) CAS No. 94314-04-2](/img/structure/B12685162.png)
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group and a tetrachlorozincate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium typically involves the diazotization of 4-[ethyl(2-hydroxyethyl)amino]-3-methylaniline. This process is carried out by treating the aniline derivative with nitrous acid under acidic conditions. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be safe, efficient, and environmentally friendly, minimizing the use of hazardous reagents and reducing waste .
化学反应分析
Types of Reactions
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., NH3).
Coupling Reactions: These reactions often use phenols or aromatic amines as coupling partners in the presence of a base, such as NaOH, to facilitate the reaction.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner used.
Reduction Reactions: The primary product is the corresponding aniline derivative.
科学研究应用
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
作用机制
The mechanism of action of 4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biological staining and potential therapeutic applications .
相似化合物的比较
Similar Compounds
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium hexafluorophosphate: Similar structure but with a different counterion (hexafluorophosphate) which may affect its solubility and reactivity.
ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate: Contains a similar hydroxyethylamino group but is part of a different chemical class (quinoline derivatives).
Uniqueness
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of a diazonium group with a tetrachlorozincate anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in dye synthesis and biological research .
属性
CAS 编号 |
94314-04-2 |
|---|---|
分子式 |
C22H32Cl4N6O2Zn |
分子量 |
619.7 g/mol |
IUPAC 名称 |
4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H16N3O.4ClH.Zn/c2*1-3-14(6-7-15)11-5-4-10(13-12)8-9(11)2;;;;;/h2*4-5,8,15H,3,6-7H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
UDIXYCKLYUJJPQ-UHFFFAOYSA-J |
规范 SMILES |
CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.CCN(CCO)C1=C(C=C(C=C1)[N+]#N)C.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



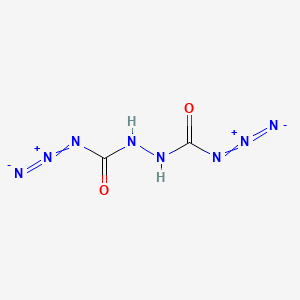
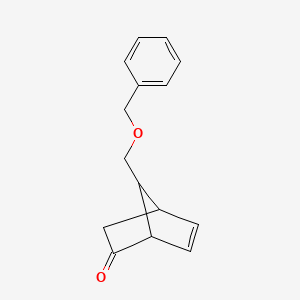
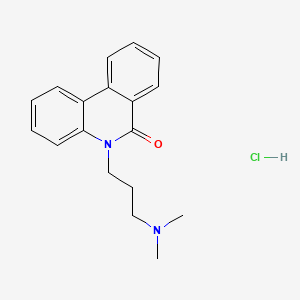
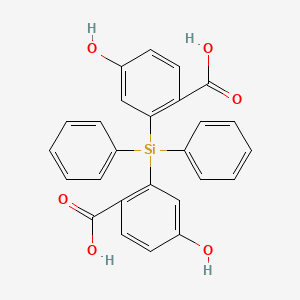
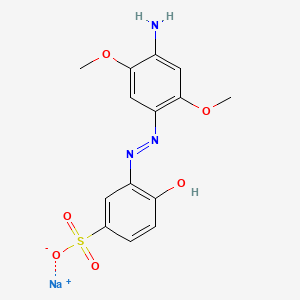
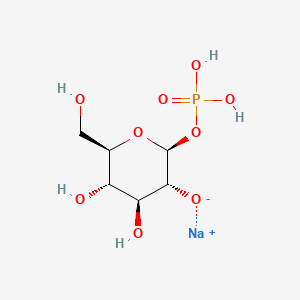

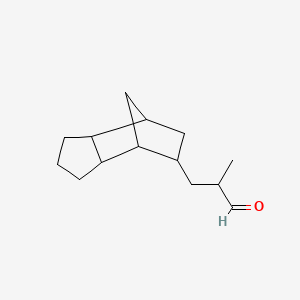
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

